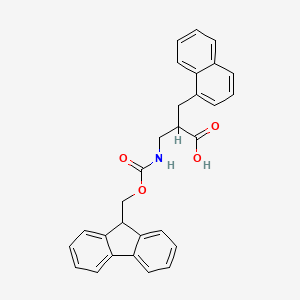

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid

Description

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a non-natural amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

- Naphthalene substituent: A naphthalen-1-ylmethyl group attached to the β-carbon of the propionic acid backbone introduces steric bulk and aromaticity, which can influence peptide conformation and interactions (e.g., π-π stacking) .

- Molecular formula: C₂₈H₂₃NO₄, with a molecular weight of 437.49 g/mol .

- Storage: Recommended at -20°C for long-term stability .

This compound is valued for its ability to modulate peptide stability, solubility, and bioactivity. Below, we compare it with structurally related analogs.

Properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPMNQVPJSSLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthalene ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine. The process may involve multiple steps, including the formation of intermediates and purification through techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized under specific conditions to form quinones.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while substitution reactions can produce various amides or esters.

Scientific Research Applications

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a versatile compound with applications in peptide synthesis, drug development, bioconjugation, and neuroscience research . Its molecular weight is 451.5 g/mol .

Scientific Research Applications

This compound is widely utilized in various scientific research applications :

- Peptide Synthesis: This compound is a building block in peptide synthesis, especially in solid-phase peptide synthesis, which allows for the creation of complex and functional peptides used in pharmaceuticals . It can also serve as a protective group in the synthesis of peptides, allowing for the selective modification of amino acids . Its stability makes it a preferred choice for researchers in organic chemistry .

- Drug Development: The unique structure of this compound aids in the design of drug candidates, especially those targeting specific biological pathways, enhancing the efficacy and specificity of therapeutic agents . Medicinal chemists leverage this compound to develop more effective treatments .

- Bioconjugation: this compound can be employed in bioconjugation techniques, linking biomolecules to drugs or imaging agents, which is crucial in developing targeted therapies and diagnostic tools . It can also be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, enhancing the functionality of drugs or diagnostic agents in the biomedical field .

- Research in Neuroscience: Due to its structural properties, this compound is used in studies related to neuropeptides, contributing to the understanding of neurological functions and disorders .

- Material Science: This chemical can be incorporated into polymer matrices to improve material properties, such as strength and thermal stability, which is beneficial for industries focused on advanced materials .

Mechanism of Action

The mechanism of action of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The naphthalene ring provides structural stability and can participate in π-π interactions, enhancing the compound’s binding affinity in biological systems.

Comparison with Similar Compounds

Research and Application Considerations

- Peptide Engineering : The target compound’s naphthalene moiety is used to stabilize α-helical structures in peptides, whereas methoxybenzyl analogs (QC-6041) might favor β-sheet conformations .

- Drug Design : Hydrophobic naphthalene groups (target compound) improve blood-brain barrier penetration, making them suitable for CNS-targeting peptides, while polar analogs (e.g., 2-hydroxyphenyl) are better suited for hydrophilic interactions .

Biological Activity

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a compound of significant interest in organic and medicinal chemistry. It features a naphthalene ring, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and is primarily utilized in peptide synthesis. This compound is notable for its unique structural properties, which contribute to its biological activity and applications in various research fields.

- Molecular Formula : C29H25NO4

- Molecular Weight : 451.51 g/mol

- CAS Number : 497059-60-6

Synthesis and Preparation

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using the Fmoc group.

- Introduction of the Naphthalene Ring : The naphthalene moiety is introduced through specific reaction conditions that may include organic solvents such as dichloromethane.

- Purification : Techniques like column chromatography are employed to purify the final product.

The biological activity of this compound can be attributed to its role as a protected amino acid derivative. The Fmoc group prevents unwanted side reactions during peptide synthesis, while the naphthalene ring enhances binding affinity through π-π interactions in biological systems .

Applications in Research

This compound has been utilized in various research applications, including:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis, allowing for the construction of complex peptides and proteins .

- Biological Studies : It is used to investigate protein-protein interactions and enzyme mechanisms, contributing to our understanding of biochemical pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid | Naphthalene at position 2 | Different electronic properties |

| Fmoc-3-amino-2-(phenylmethyl)-propionic acid | Phenyl ring instead of naphthalene | Less steric hindrance |

| Fmoc-3-amino-2-(benzyl)-propionic acid | Benzyl group instead of naphthalene | Reduced hydrophobic interactions |

This compound is unique due to the presence of the naphthalene ring at the 1-position, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific structural features, such as in the design of peptide-based drugs and materials .

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with (R,S)-Fmoc derivatives:

- Antimicrobial Activity : In a study evaluating various derivatives, certain analogs demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential therapeutic applications .

- Enzyme Inhibition Studies : Research has shown that compounds similar to (R,S)-Fmoc derivatives can inhibit specific enzymes involved in cancer pathways, suggesting that this class of compounds may have anticancer properties .

- Peptide-based Drug Development : The incorporation of (R,S)-Fmoc derivatives into peptide sequences has led to enhanced stability and bioactivity, making them promising candidates for drug development .

Q & A

Q. What is the role of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid in peptide synthesis?

This compound is a non-natural amino acid derivative used to introduce sterically bulky, aromatic side chains into peptide backbones. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation. The naphthalen-1-ylmethyl substitution enhances hydrophobicity, which can influence peptide folding, stability, and interactions with hydrophobic targets (e.g., protein binding pockets). Its racemic (R,S) configuration allows exploration of stereochemical effects on peptide activity .

Methodological Note:

- Use SPPS protocols with HBTU/HOBt activation in DMF.

- Deprotect Fmoc with 20% piperidine in DMF.

- Monitor coupling efficiency via Kaiser test or LC-MS.

Q. How should this compound be stored to ensure stability?

Store at -20°C in anhydrous conditions (sealed with desiccant) to prevent hydrolysis of the Fmoc group and degradation of the naphthalene moiety. The compound is hygroscopic, and exposure to moisture can lead to racemization or cleavage of the Fmoc group. For long-term storage (>6 months), aliquot under argon .

Q. What synthetic routes are available for preparing this compound?

The Boc-protected precursor (e.g., (R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid) is typically synthesized via Friedel-Crafts alkylation of naphthalene with a β-amino acid intermediate. Subsequent Fmoc protection is achieved using Fmoc-Cl (Fmoc chloride) in the presence of a base like DIEA (N,N-diisopropylethylamine) in THF or DCM. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields the final product with >97% purity (HPLC) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

Chiral HPLC using a Chiralpak IA or IB column (hexane:IPA:TFA, 90:10:0.1) resolves the (R) and (S) enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer from an esterified derivative. Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What strategies optimize the incorporation of this bulky residue into peptide sequences without aggregation?

Q. How does the naphthalen-1-ylmethyl group influence peptide-receptor binding kinetics?

The naphthalene moiety enhances hydrophobic interactions with aromatic residues (e.g., Trp, Tyr, Phe) in receptor binding pockets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (KD). Molecular dynamics simulations (e.g., GROMACS) reveal conformational stability and π-π stacking interactions .

Q. What analytical methods validate the stability of this compound under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via UPLC-MS over 24 hours.

- Thermal stability : Perform differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds.

- Oxidative stability : Expose to H2O2 (0.3% v/v) and analyze by NMR for oxidation byproducts (e.g., naphthoquinones) .

Data Contradictions and Resolutions

- vs. 9 : lists the molecular formula as C28H23NO4, while cites C28H23NO4 with a molecular weight of 437.49 g/mol. Both align, confirming consistency.

- Racemic vs. Enantiopure Use : uses Boc-D-2-naphthylalanine (enantiopure) for receptor studies, whereas describes racemic (R,S) forms. Researchers must specify configuration based on target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.